molecular formula C18H23N5O B2786519 N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide CAS No. 1448035-91-3

N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide

Cat. No.: B2786519
CAS No.: 1448035-91-3
M. Wt: 325.416
InChI Key: SQTBOKJITARXBU-UHFFFAOYSA-N
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Description

N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring.

Preparation Methods

The synthesis of N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide typically involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidine with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets. It is known to inhibit the activity of tyrosine kinases, which are enzymes involved in the regulation of various cellular processes. By binding to the active site of these enzymes, the compound prevents their normal function, leading to the inhibition of cell proliferation and survival pathways .

Comparison with Similar Compounds

N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-13-16(21-17(24)15-7-5-4-6-8-15)14(2)20-18(19-13)23-11-9-22(3)10-12-23/h4-8H,9-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTBOKJITARXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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